![molecular formula C21H19NO3 B2403656 N-[2-(2,3-DIHIDRO-1-BENZOFURAN-5-IL)-2-HIDROXIETIL]NAPHTALENO-1-CARBOXAMIDA CAS No. 1421481-67-5](/img/structure/B2403656.png)
N-[2-(2,3-DIHIDRO-1-BENZOFURAN-5-IL)-2-HIDROXIETIL]NAPHTALENO-1-CARBOXAMIDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also contains a naphthamide group, which is derived from naphthalene, a polycyclic aromatic hydrocarbon.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, MS, FT-IR, and X-ray crystallography could be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and pKa . These properties can be predicted or measured experimentally.Mecanismo De Acción
Target of Action
Benzofuran compounds, which are structurally similar, have been shown to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that benzofuran compounds have been found to exhibit a range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds have been found to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been found to exhibit a range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP enzymes, which allows for precise targeting of DNA damage repair pathways. N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide has also been shown to have low toxicity in normal cells, which makes it a promising candidate for use in combination therapies with other cancer treatments. However, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide research. One area of research is the development of more potent and selective PARP inhibitors based on the structure of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide has shown promise as a potential treatment for neurodegenerative disorders such as Alzheimer's disease, and further research in this area is warranted. Finally, the combination of PARP inhibitors with other cancer treatments such as immunotherapy and targeted therapies is an area of active research.
Métodos De Síntesis
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide can be synthesized through a multi-step reaction process from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydrobenzofuran with 2-bromoethanol to form a key intermediate, which is then reacted with 1-naphthoyl chloride to yield the final product, N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide. The synthesis method has been optimized to produce high yields of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-naphthamide with excellent purity.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados del benzofurano, incluido nuestro compuesto de interés, se han investigado por su potencial antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres dañinos, que pueden causar estrés oxidativo y daño a las células. Al eliminar estos radicales, los antioxidantes contribuyen a la salud general y pueden ayudar a prevenir diversas enfermedades .
Propiedades anticancerígenas
Algunos benzofuranos sustituidos exhiben actividades anticancerígenas significativas. Por ejemplo, el compuesto 36 (Fig. 8) ha demostrado efectos inhibidores del crecimiento celular contra varias líneas celulares cancerosas. Notablemente, muestra tasas de inhibición en células de leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario . La investigación adicional sobre los mecanismos que subyacen a estos efectos podría conducir a nuevas estrategias terapéuticas.
Actividad antifúngica y antileishmanial
Ciertos derivados de la ftalida, relacionados con los benzofuranos, se han evaluado por sus propiedades antifúngicas y antileishmaniales. Estos compuestos pueden ofrecer tratamientos potenciales para infecciones fúngicas y leishmaniasis .
Propiedades herbicidas
Curiosamente, algunas ftalidas son conocidas por sus efectos herbicidas. Los investigadores han explorado su uso como alternativas ecológicas para el control de malezas .
Síntesis de sistemas heterocíclicos
Los derivados del benzofurano sirven como intermediarios importantes en la síntesis de otros sistemas heterocíclicos relevantes. Por ejemplo, juegan un papel en la preparación de derivados de 2,3-dihidro-1H-isoindol-1-ona, que son moléculas únicas con diversas aplicaciones .
Compuestos líderes de fármacos naturales potenciales
Dada su amplia gama de propiedades biológicas, los compuestos de benzofurano han atraído la atención como posibles compuestos líderes de fármacos naturales. Los investigadores continúan explorando sus actividades farmacológicas y su potencial terapéutico .
En resumen, la N-[2-(2,3-DIHIDRO-1-BENZOFURAN-5-IL)-2-HIDROXIETIL]NAPHTALENO-1-CARBOXAMIDA es prometedora en varios campos, desde la investigación del cáncer hasta la terapia antioxidante. Sus propiedades multifacéticas la convierten en un tema intrigante para futuras investigaciones y desarrollo. 🌟
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-19(15-8-9-20-16(12-15)10-11-25-20)13-22-21(24)18-7-3-5-14-4-1-2-6-17(14)18/h1-9,12,19,23H,10-11,13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQXBEGFMLKEEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)
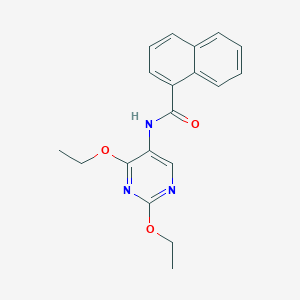
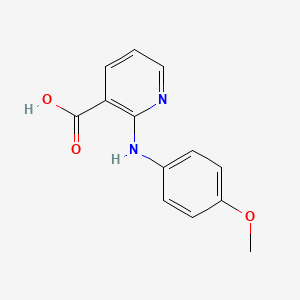
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)
![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
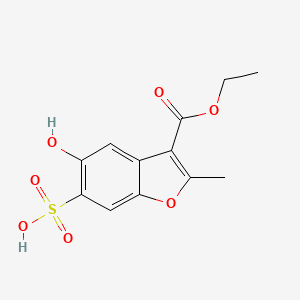

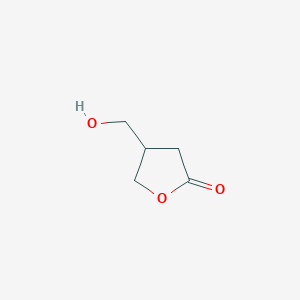
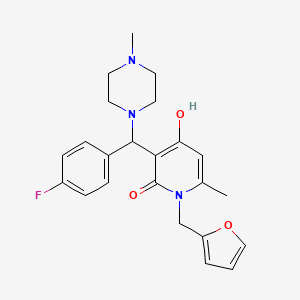
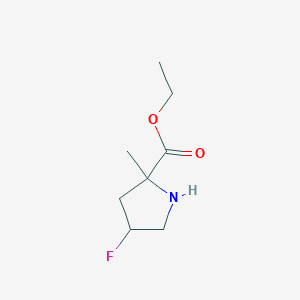
![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)
![(4-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2403594.png)
![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)
